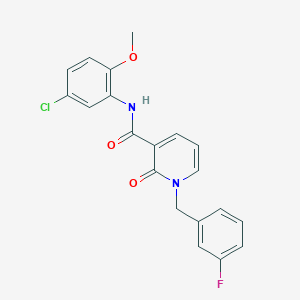

N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O3/c1-27-18-8-7-14(21)11-17(18)23-19(25)16-6-3-9-24(20(16)26)12-13-4-2-5-15(22)10-13/h2-11H,12H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWQQBHTMPZNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 387.8 g/mol. Its structure features a dihydropyridine core with various functional groups that may influence its biological activity, including:

- Chloro Group : Enhances lipophilicity and may influence receptor interactions.

- Methoxy Group : Can affect solubility and biological activity.

- Fluorobenzyl Moiety : May enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with similar structures can act on multiple pathways, including:

- Inhibition of Enzymatic Activity : Potential inhibition of myeloperoxidase (MPO), which has implications in inflammatory and autoimmune disorders .

- Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity against cancer cell lines, indicating potential use in oncology .

Antiproliferative Activity

Research evaluating the antiproliferative effects of related compounds indicates that this class of compounds can effectively inhibit the growth of various cancer cell lines. For instance, studies have reported IC50 values in the nanomolar range against L1210 mouse leukemia cells, showcasing their potency .

Inhibition of Myeloperoxidase

A study highlighted the design and synthesis of N1-substituted compounds that act as potent inhibitors of MPO. The lead compound demonstrated robust inhibition in vivo, suggesting that this compound may also exhibit similar properties .

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

- Cancer Treatment : In vitro studies have shown that derivatives with similar structural features exhibit significant antiproliferative activity against breast, colon, and lung cancer cell lines.

- Inflammatory Disorders : Preclinical evaluations suggest that this compound could serve as a lead for developing MPO inhibitors for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | IC50 (µM) | Target Activity |

|---|---|---|---|

| Compound A | C19H15ClFN3O3 | 0.05 | Antiproliferative |

| Compound B | C18H14ClFN3O3 | 0.10 | MPO Inhibition |

| Compound C | C19H16ClFNO4 | 0.15 | Antimicrobial |

Scientific Research Applications

Physical Properties

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant antimicrobial activity. For instance, related chloro-substituted benzamides have shown efficacy against various bacterial strains and fungi, comparable to established antibiotics such as isoniazid and fluconazole .

Anticancer Activity

Compounds with a similar structural framework have been investigated for their anticancer properties. Dihydropyridine derivatives have demonstrated potential as inhibitors of histone acetyltransferases, which are implicated in cancer progression . The ability to modulate epigenetic factors makes these compounds promising candidates for further development in cancer therapeutics.

Neuroprotective Effects

There is emerging evidence that dihydropyridine derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Studies suggest that these compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Study 1: Antimicrobial Screening

A study evaluating a series of chloro-substituted benzamides found that compounds structurally related to this compound displayed significant activity against mycobacterial and fungal strains. The structure-activity relationship indicated that the presence of electron-withdrawing groups enhanced antimicrobial potency .

Study 2: Anticancer Research

In another investigation focusing on the anticancer potential of dihydropyridine derivatives, researchers identified that certain modifications led to increased inhibition of histone acetyltransferases. This suggests that this compound could be explored further as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.